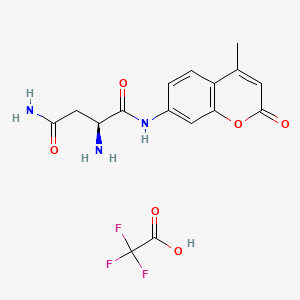

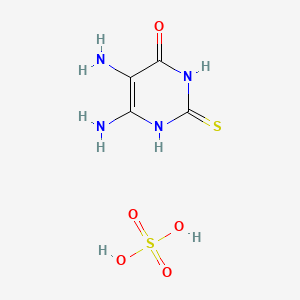

(4-Hydroxy-3-pyridinyl)cyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Hydroxy-3-pyridinyl)cyanamide” is a compound that is related to cyanamides . Cyanamides are organic compounds that contain a functional group with the formula NCN. Most cyanamides are colorless solids . The term is usually applied to a family of compounds with the connectivity NCN . Many of the cyanamides are known in their anionic and dianionic states .

Synthesis Analysis

The synthesis of cyanamides has diversified significantly in recent years . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has been explored . An operationally simple oxidation-cyanation enables the synthesis of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis

The molecular structure of cyanamides can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis

Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis

Cyanamides are usually colorless solids . They are soluble in water . The melting point of cyanamides is around 150 °C (302 °F; 423 K) and the boiling point is around 181 °C (358 °F; 454 K) .Mécanisme D'action

Safety and Hazards

Orientations Futures

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . More sustainable and robust synthetic routes to these important family of compounds are being developed . The future of cyanamides lies in further exploring their potential in various fields of synthetic chemistry .

Propriétés

IUPAC Name |

(4-oxo-1H-pyridin-3-yl)cyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBLNZNFDTRSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3-pyridinyl)cyanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)